Tetrachlorophene
Description
Historical Trajectories and Research Context of Tetrachlorophene
The story of this compound is intrinsically linked to the broader history of chlorinated phenolic compounds and the rise of industrial organic chemistry.
Evolution of Chlorinated Phenolic Compounds in Chemical Research
The investigation of chlorinated phenolic compounds gained momentum with the expansion of chemical synthesis in the late 19th and early 20th centuries. The direct chlorination of phenol (B47542) was a known reaction, leading to a mixture of chlorinated products. gfredlee.com Early research focused on understanding the stepwise substitution patterns on the aromatic ring, noting that chlorination preferentially occurs at the ortho and para positions. gfredlee.comnih.gov This led to the formation of mono-, di-, and trichlorophenols, with further chlorination yielding tetrachloro- and ultimately pentachlorophenol (B1679276). gfredlee.comnih.gov The fungicidal and bactericidal properties of these compounds were recognized early on, driving their application in various industrial and commercial products. dcceew.gov.au
This compound within the Development of Industrial Organic Chemistry
The industrial revolution and the subsequent growth of the chemical industry provided the impetus for the large-scale production of chlorinated phenols. epa.gov These compounds became important as intermediates and products for a range of applications, including use as pesticides, herbicides, and preservatives for materials like wood and leather. dcceew.gov.au Tetrachlorophenol, in particular, found use as a fungicide and was a key intermediate in the production of the widely used wood preservative, pentachlorophenol (PCP). nih.govcaymanchem.com The production of tetrachlorophenols was often integrated into larger chemical manufacturing processes that started with basic feedstocks like phenol and chlorine. chemicalbook.com The industrial synthesis of these compounds often resulted in mixtures of isomers and other chlorinated byproducts, the separation of which posed significant challenges. google.com
Early Scientific Investigations and Analytical Challenges of this compound
Early scientific work on this compound was largely concerned with its synthesis and basic characterization. The direct chlorination of phenol was the primary method of production, but controlling the reaction to yield a specific this compound isomer was difficult. chemicalbook.comgoogle.com This lack of regioselectivity meant that commercial tetrachlorophenol was often a mixture of its isomers and other chlorinated phenols, such as trichlorophenols and pentachlorophenol. google.com
A significant challenge in the early to mid-20th century was the analytical separation and identification of the different this compound isomers within these mixtures. Before the advent of modern chromatographic techniques, chemists relied on classical methods such as fractional crystallization and distillation. google.com However, the similar physical properties of the isomers made these separation methods arduous and often incomplete. google.com The development of gas chromatography (GC) in the 1950s marked a turning point, providing a much more effective tool for separating volatile compounds like chlorinated phenols. core.ac.uk The subsequent coupling of GC with mass spectrometry (GC/MS) further revolutionized the analysis, allowing for both separation and definitive identification of individual isomers. tandfonline.com Early GC methods still faced challenges with co-elution of some isomers, which spurred the development of more advanced capillary columns and derivatization techniques to improve separation. core.ac.uk
This compound's Role as a Chemical Intermediate in Advanced Synthesis
Tetrachlorophenols have served as important building blocks in the synthesis of more complex molecules. Their primary role as a chemical intermediate has been in the production of pentachlorophenol (PCP), a widely used wood preservative. chemicalbook.comncats.io In this process, tetrachlorophenol is further chlorinated to yield PCP. chemicalbook.com
Beyond this major application, tetrachlorophenols have been utilized in the synthesis of other chemical products. For instance, 2,4-dichlorophenol (B122985), a related chlorophenol, is a key intermediate in the manufacture of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). dcceew.gov.au While specific, large-scale applications of this compound in the synthesis of pharmaceuticals or dyes are not as prominently documented, their reactivity makes them potential precursors for a variety of organic compounds. Substituted phenols, in a broader sense, are widely used in the synthesis of drugs, dyes, and plastics. sigmaaldrich.com The hydroxyl and chloro- substituents on the aromatic ring of this compound provide reactive sites for further chemical modifications, opening possibilities for their use in creating diverse molecular architectures, including heterocyclic compounds. researchgate.netbeilstein-journals.orgnih.gov For example, the synthesis of various biologically active molecules can start from functionalized building blocks, and the structural motif of this compound could be incorporated into such synthetic strategies. researchgate.netbeilstein-journals.org
Physicochemical Properties of this compound Isomers
Below is an interactive table detailing the key physicochemical properties of the three this compound isomers.
| Property | 2,3,4,5-Tetrachlorophenol (B165442) | 2,3,4,6-Tetrachlorophenol (B30399) | 2,3,5,6-Tetrachlorophenol |
| CAS Number | 4901-51-3 caymanchem.com | 58-90-2 wikipedia.org | 935-95-5 wikipedia.org |
| Molecular Formula | C₆H₂Cl₄O caymanchem.com | C₆H₂Cl₄O wikipedia.org | C₆H₂Cl₄O wikipedia.org |
| Molar Mass | 231.88 g/mol wikipedia.org | 231.88 g/mol wikipedia.org | 231.88 g/mol wikipedia.org |
| Appearance | Needles (from petroleum ether, ligroin) or beige solid nih.gov | Brown flakes or beige solid nih.govnih.gov | Leaflets (from ligroin) or light beige powder nih.gov |
| Melting Point | 116 °C wikipedia.org | 70 °C wikipedia.org | 115 °C wikipedia.org |
| Boiling Point | Sublimes wikipedia.org | 150 °C wikipedia.org | Not available |
| Solubility in Water | Insoluble nih.gov | Insoluble nih.gov | Slightly soluble nih.gov |
| logP (Octanol-Water Partition Coefficient) | 4.21 nih.gov | 4.45 nih.gov | 3.88 nih.gov |
| pKa | 6.35 nih.gov | 5.22 nih.gov | 5.14 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKDWPSOOQBWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042449 | |
| Record name | Tetrachlorophene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-43-8 | |
| Record name | Tetrachlorophene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | TETRACHLOROPHENE | |
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| Record name | 2,2'-methylenebis(4,6-dichlorophenol) | |
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Synthetic Chemistry of Tetrachlorophene
Advanced Synthetic Pathways and Methodologies for Tetrachlorophene
The synthesis of tetrachlorophenols involves several advanced pathways, each with its own set of precursor materials, reaction mechanisms, and challenges related to by-product formation.
The primary precursor for the synthesis of tetrachlorophenols is phenol (B47542). The reaction proceeds via a stepwise electrophilic aromatic substitution, where chlorine atoms are sequentially added to the benzene (B151609) ring. gfredlee.combyjus.com The hydroxyl group of phenol is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles, such as chlorine, will preferentially add to the positions ortho (2 and 6) and para (4) to the hydroxyl group. byjus.com
The chlorination of phenol initially yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol. gfredlee.comnih.gov Further chlorination of these monochlorinated phenols leads to the formation of dichlorophenols (e.g., 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol) and subsequently trichlorophenols (e.g., 2,4,6-trichlorophenol). gfredlee.comnih.gov Tetrachlorophenols are then synthesized by the further chlorination of these trichlorophenols. chemicalbook.com For instance, 2,3,4,6-tetrachlorophenol (B30399) can be produced by the chlorination of 2,4,5-trichlorophenol (B144370). google.com
An alternative pathway involves the hydrolysis of tetrachlorobenzenes. For example, 2,4,5-trichlorophenol can be manufactured on a commercial scale through the hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) using sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures and pressures. google.comchemicalbook.com Similarly, other tetrachlorophenol isomers can be synthesized from their corresponding tetrachlorobenzene precursors. google.com
The reaction mechanism for the chlorination of phenol involves the attack of an electrophilic chlorine species on the electron-rich aromatic ring. byjus.com This can be achieved using chlorine gas, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which polarizes the Cl-Cl bond, making one chlorine atom more electrophilic. researchgate.net In aqueous solutions, hypochlorous acid (HOCl) can act as the chlorinating agent. nih.gov
Table 1: Key Precursor Materials for Tetrachlorophenol Synthesis
| Precursor Material | Resulting Product(s) | Synthetic Pathway |
| Phenol | Mixture of chlorophenol isomers, including tetrachlorophenols | Stepwise electrophilic chlorination gfredlee.comnih.gov |
| 2,5-Dichlorophenol | 2,4,5-Trichlorophenol (precursor to tetrachlorophenols) | Chlorination in a polar aprotic solvent google.com |
| Trichlorophenols | Tetrachlorophenols | Further electrophilic chlorination chemicalbook.com |
| 1,2,4,5-Tetrachlorobenzene | 2,4,5-Trichlorophenol | Alkaline hydrolysis google.comchemicalbook.com |
| Tetrachloro-5,5-dimethoxycyclopentadiene | Trichlorophenol derivatives (can be further chlorinated) | Diels-Alder reaction followed by rearrangement researchgate.net |
A significant challenge in the synthesis of tetrachlorophenols is the formation of unwanted by-products. Due to the nature of electrophilic substitution on an activated ring, it is often difficult to selectively produce a single isomer. The reaction typically yields a mixture of different chlorinated phenols, including various isomers of di-, tri-, and tetrachlorophenols, as well as pentachlorophenol (B1679276). chemicalbook.comnih.govgoogle.com
Of greater concern is the formation of highly toxic by-products, particularly polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). chemicalbook.com These compounds can be formed at the high temperatures and pressures used in some industrial processes, especially during the production of 2,4,5-trichlorophenol from 1,2,4,5-tetrachlorobenzene. chemicalbook.com The formation of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) is a notable risk in the production of 2,4,5-trichlorophenol. chemicalbook.comnih.gov
Several strategies are employed to control the formation of these by-products:
Temperature and Pressure Control: Careful control of reaction temperature and pressure is crucial to minimize the formation of PCDDs and PCDFs. chemicalbook.com
Stoichiometric Control of Reagents: Using a stoichiometric amount of chlorine can help to avoid over-chlorination and the formation of higher chlorinated phenols. google.com
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For example, the use of mercaptoethylamine as a catalyst in the chlorination of phenol has been shown to reduce the formation of 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol, leading to a higher yield of 2,4,6-trichlorophenol (B30397). google.com
Reaction Termination: Terminating the chlorine flow before the reaction goes to completion can reduce the concentration of by-products in the final product. google.comresearchgate.net
Purification Methods: Post-synthesis purification techniques, such as crystallization and distillation, are essential to separate the desired tetrachlorophenol isomer from by-products. sciencemadness.org
Table 2: Common By-products in Tetrachlorophenol Synthesis and Control Strategies
| By-product | Formation Pathway | Control Strategy |
| Isomeric tetrachlorophenols | Non-selective electrophilic substitution | Catalyst selection, optimization of reaction conditions google.com |
| Tri- and Pentachlorophenols | Incomplete or over-chlorination | Stoichiometric control of chlorine, reaction termination chemicalbook.comgoogle.com |
| Polychlorinated dibenzo-p-dioxins (PCDDs) | High-temperature side reactions | Strict temperature and pressure control chemicalbook.com |
| Polychlorinated dibenzofurans (PCDFs) | High-temperature side reactions | Strict temperature and pressure control nih.gov |
Research into the synthesis of tetrachlorophenols continues to explore more efficient, selective, and environmentally benign methods. Some novel approaches include:
Catalytic Systems for Regioselective Chlorination: The development of new catalytic systems aims to improve the regioselectivity of the chlorination of phenols. For example, a system using phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride (AlCl₃) has been shown to be highly regioselective for the ortho-chlorination of phenols. researchgate.net While not directly for tetrachlorophenol synthesis, such methodologies could be adapted for the selective synthesis of specific isomers.
Diels-Alder Approaches: An alternative synthetic route to chlorophenols involves the Diels-Alder reaction. For instance, trichlorophenol derivatives have been synthesized from the Diels-Alder cycloadducts of β-substituted vinyl acetates with tetrachloro-5,5-dimethoxycyclopentadiene. researchgate.nettandfonline.com This approach offers a different pathway to the phenol ring itself, which can then be further functionalized.
Oxidative Chlorination: This method involves the in-situ generation of an active electrophilic chlorine species from a chloride source (like HCl or NaCl) and an oxidant. This can be a more sustainable alternative to using chlorine gas. researchgate.net
Environmental Chemistry and Biogeochemical Cycling of Tetrachlorophene
Degradation Pathways and Transformation Kinetics of Tetrachlorophene in the Environment
Chemical Degradation Processes of this compound
Oxidative Degradation Pathways (e.g., Alkaline Chlorination, Advanced Oxidation Processes)
Oxidative degradation involves chemical reactions that break down the this compound molecule through the action of oxidizing agents. Alkaline conditions can stimulate hydrolysis reactions, leading to the degradation of chlorinated compounds. researchgate.net
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants in water and wastewater. mdpi.commdpi.com AOPs can effectively oxidize compounds that are resistant to conventional methods. kirj.ee These processes can mineralize complex pollutants into simpler, less harmful compounds like carbon dioxide and water. mdpi.comresearchgate.net Examples of AOPs include ozonation, UV/hydrogen peroxide (UV/H₂O₂), Fenton processes, and photocatalysis. mdpi.comresearchgate.netnih.gov The efficiency of AOPs can be influenced by factors such as pH, oxidant concentration, and the presence of catalysts. kirj.eemdpi.comacademicjournals.org For instance, the Fenton process typically operates optimally under acidic conditions. mdpi.com
Thermal Degradation and By-product Formation
Thermal degradation involves the breakdown of a compound due to elevated temperatures. This process can lead to the scission of molecular chains and the formation of various by-products. slideshare.netappstate.edu The rate of thermal degradation is generally temperature-dependent, with higher temperatures leading to faster degradation rates. scielo.br While the thermal degradation of polymers and other organic compounds is well-documented, specific detailed research findings on the thermal degradation of this compound and its by-product formation were not extensively found in the provided search results, although the concept of thermal degradation and the formation of by-products from organic compounds is established. googleapis.comdioxin20xx.org
Biological and Biotechnological Degradation of this compound
Biodegradation, the breakdown of compounds by microorganisms, is a primary mechanism for the removal of many organic chemicals from the environment. pjoes.com
Microbial Transformation of this compound
Microorganisms, including bacteria and fungi, possess enzymatic systems capable of transforming and degrading a wide range of organic pollutants. mdpi.com
Bacterial Degradation Pathways (e.g., Reductive Dechlorination, Ring Cleavage)
Bacterial degradation of chlorinated aromatic compounds like this compound can occur through various pathways, including reductive dechlorination and ring cleavage. nih.govtaylorandfrancis.com Reductive dechlorination is an anaerobic process where chlorine atoms are sequentially removed from the molecule and replaced by hydrogen atoms. taylorandfrancis.commdpi.comfrtr.gov This process often serves as an energy-generating mechanism for certain anaerobic bacteria. taylorandfrancis.com The complete reductive dechlorination of highly chlorinated compounds can lead to less chlorinated intermediates and eventually to non-chlorinated products like ethene. mdpi.comfrtr.gov The rate of reductive dechlorination can be influenced by factors such as temperature, the availability of electron donors, and the presence of specific dechlorinating microorganisms. mdpi.com
Aerobic bacterial degradation pathways often involve the oxidation of the aromatic ring, followed by ring cleavage. nih.govpsu.edu This typically requires the presence of dioxygenases, enzymes that incorporate oxygen into the aromatic ring, making it susceptible to cleavage. psu.edu For chlorinated phenols, this can involve hydroxylation of the ring, followed by cleavage. industrialchemicals.gov.aunih.gov Some bacterial strains, such as Arthrobacter chlorophenolicus, are known to degrade chlorinated phenols through pathways involving hydroxyquinol and subsequent ring cleavage. nih.gov Different bacterial species can exhibit varying capacities and specific degradation pathways for chlorinated compounds. nih.govnih.gov
Fungal Degradation Mechanisms and Enzyme Systems
Fungi, particularly white-rot fungi, are known for their ability to degrade persistent organic pollutants, including phenolic compounds, due to their powerful lignin-degrading enzyme systems. e3s-conferences.orgbiorxiv.orgnih.gov These enzyme systems, which include lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase, are often extracellular and can catalyze the oxidation of a wide range of recalcitrant molecules. e3s-conferences.orgbiorxiv.org Fungal enzymes facilitate the conversion of chlorinated phenols into less harmful substances, potentially leading to mineralization. biorxiv.org The enzymatic degradation by fungi can involve the generation of free radicals that facilitate the breakdown of the target compounds. e3s-conferences.org
Enzymatic Degradation of this compound
Enzymatic degradation is a key biological process by which microorganisms transform or break down complex organic molecules like this compound. This process is facilitated by specific enzymes produced by bacteria, fungi, and other microbes in the environment. The enzymatic breakdown of chlorinated phenols can lead to detoxification or conversion into less harmful intermediates.
Identification and Characterization of Enzymes Involved in this compound Biotransformation
Several types of enzymes have been implicated in the biotransformation of chlorinated phenols, including this compound. White rot fungi, known for their ability to degrade lignin, produce extracellular enzymes such as laccase, lignin peroxidase, and manganese peroxidase, which have demonstrated activity against various chlorophenols. nih.govnih.govbiorxiv.org These enzymes are relatively non-specific and can oxidize phenolic compounds through radical-mediated reactions. nih.gov
In addition to fungal enzymes, bacterial enzymes also play a crucial role. For instance, pentachlorophenol (B1679276) hydroxylase, encoded by the pcpB gene, is identified as the initial and rate-limiting enzyme in the aerobic degradation pathway of higher-chlorinated phenols, including tetrachlorophenol, in certain indigenous bacterial populations. jyu.fi The presence of the pcpB gene in bacteria found at historically polluted sites suggests their intrinsic capacity for aerobic degradation of these compounds. jyu.fi Soybean peroxidase is another enzyme that has shown potential to catalyze the biodegradation of toxic substances like chlorophenols. mdpi.com
Characterization studies on these enzymes often focus on their activity under different environmental conditions and their substrate specificity. For example, immobilized laccase has shown increased resistance to unfavorable conditions such as alkaline pH and high temperatures compared to its free counterpart, highlighting the potential benefits of enzyme immobilization for bioremediation applications. nih.gov
Enzyme Kinetics and Reaction Mechanisms in this compound Biotransformation
The kinetics of enzymatic degradation of organic pollutants like this compound can often be described by models such as Michaelis-Menten kinetics, particularly when the growth of microbial populations is not the limiting factor. lsu.edusustainability-directory.comlibretexts.org This model relates the reaction rate to the concentration of the substrate and the enzyme, incorporating parameters like the maximum reaction rate (Vmax) and the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate. lsu.edusustainability-directory.comlibretexts.org In scenarios where intracellular microbial activity dominates and microbial growth is significant, the modified Monod equation may be a more appropriate model for describing the degradation kinetics. lsu.edu
Reaction mechanisms detail the step-by-step molecular transformations that occur during enzymatic biotransformation. mt.comlibretexts.orgnih.gov For chlorophenols, these mechanisms can involve oxidation, reduction, hydroxylation, and dehalogenation steps. For instance, the oxidation of 2,4,6-trichlorophenol (B30397) by laccase has been shown to produce primary products like 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone, alongside oligo- and polymeric compounds, suggesting a mechanism involving oxidative coupling and subsequent reactions. nih.gov A proposed biodegradation mechanism for 2,4,6-trichlorophenol by immobilized white rot fungi suggests 1,2,4-trihydroxybenzene as a primary degradation product, indicating dechlorination and hydroxylation steps. nih.gov Under anaerobic conditions, reductive dechlorination, the sequential removal of chlorine atoms and their replacement with hydrogen, is a prevalent mechanism for the degradation of highly halogenated compounds. clu-in.org
Studies investigating the kinetics of chlorophenol degradation by immobilized enzymes have sometimes observed adherence to quasi-first-order degradation kinetics. nih.gov Understanding these kinetics and mechanisms is vital for optimizing enzymatic degradation processes for bioremediation.
Bioremediation Strategies for this compound Contamination
Bioremediation, utilizing the metabolic capabilities of microorganisms and their enzymes, offers an environmentally friendly approach for the cleanup of this compound-contaminated sites. nih.govresearchgate.net These strategies can be implemented either in situ (at the contamination site) or ex situ (after removal of the contaminated material). researchgate.net
Aerobic Bioremediation Applications
Aerobic bioremediation relies on the presence of oxygen as the terminal electron acceptor to facilitate the metabolic breakdown of contaminants by microorganisms. clu-in.orgfrtr.gov This approach has proven effective for various organic pollutants, including certain chlorinated phenols. clu-in.orgfrtr.gov In aerobic conditions, microorganisms can mineralize organic contaminants, converting them into carbon dioxide, water, and new microbial biomass. clu-in.orgfrtr.gov
Successful full-scale applications of aerobic bioremediation have been demonstrated for the treatment of groundwater contaminated with higher-chlorinated phenols, including tetrachlorophenols. jyu.fi In situ biostimulation through aeration has led to significant reductions in tetrachlorophenol concentrations in affected aquifers. jyu.fi Enhanced aerobic bioremediation techniques focus on improving the delivery of oxygen to the subsurface environment to maximize microbial activity. frtr.gov Common methods for oxygen delivery include sparging air or pure oxygen into the aquifer, injecting solid oxygen-releasing compounds, or recirculating groundwater with added oxygen amendments like hydrogen peroxide. frtr.gov Bioventing is a related aerobic technology applied to the unsaturated zone. clu-in.org
Anaerobic Bioremediation Approaches
Anaerobic bioremediation is particularly effective for the degradation of highly halogenated organic compounds, which are often resistant to aerobic breakdown. clu-in.org Under anaerobic conditions, microorganisms utilize alternative electron acceptors, and reductive dechlorination is a primary mechanism for the degradation of chlorinated phenols. clu-in.org This process involves the sequential removal of chlorine atoms from the aromatic ring. clu-in.org
Combined Bioremediation Technologies
Combining anaerobic and aerobic processes in a sequential or integrated system can leverage the advantages of both approaches for more comprehensive treatment of chlorinated phenol (B47542) contamination. clu-in.orgjustia.com This strategy often involves an initial anaerobic stage to achieve reductive dechlorination of the highly chlorinated parent compounds, converting them into less chlorinated, more readily biodegradable intermediates. frontiersin.org The subsequent aerobic stage then facilitates the further degradation and potential mineralization of these less chlorinated metabolites. frontiersin.org
Integrated anaerobic/aerobic bioprocesses have been investigated for the remediation of chlorinated phenol-contaminated soil and groundwater. nih.gov For example, a study using sequencing batch reactors (SBR) with a rotating biological bed demonstrated high efficiency for 2,4,6-trichlorophenol biodegradation when operated in an anaerobic-aerobic sequence. frontiersin.org This sequence allowed the anaerobic step to effectively dechlorinate the compound, followed by efficient biodegradation of the resulting phenolic intermediates in the aerobic step. frontiersin.org Beyond biological combinations, integrating biological methods with other treatment technologies, such as the combination of irradiation with neutral reactive species and microbial treatment, has shown enhanced biodegradation of chlorinated phenols like 4-chlorophenol. nih.gov
| Bioremediation Strategy | Key Mechanism | Conditions Required | Advantages | Limitations |
| Aerobic Bioremediation | Oxidation, Mineralization | Oxygen presence | Effective for many organics, higher rates | Less effective for highly chlorinated compounds |
| Anaerobic Bioremediation | Reductive Dechlorination | Absence of oxygen | Effective for highly chlorinated compounds | Potentially lower rates, intermediate accumulation |
| Combined Bioremediation | Dechlorination followed by oxidation | Sequential anaerobic and aerobic | Broader applicability, more complete degradation | More complex system design and operation |
3.3. Environmental Persistence and Recalcitrance Studies of this compound
This compound, like other chlorophenols, exhibits varying degrees of persistence in the environment, influenced by its chemical structure and prevailing environmental conditions such as pH, temperature, and microbial activity. The presence of multiple chlorine atoms on the phenolic ring generally increases recalcitrance to degradation processes. unl.pteolss.net
Studies on the environmental fate of tetrachlorophenols indicate that they can undergo degradation through several pathways, including biodegradation, photodegradation, and to some extent, volatilization and adsorption. unl.ptnih.gov However, the rate and effectiveness of these processes are highly dependent on the specific isomer of tetrachlorophenol and the environmental matrix (e.g., soil, water, sediment).
For 2,3,4,6-tetrachlorophenol (B30399), if released to air, it is expected to exist solely as a vapor and be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 58 days. nih.gov In soil, 2,3,4,6-tetrachlorophenol is expected to be immobile due to a high estimated Koc value. nih.gov While biodegradation in soil may be important, laboratory tests have shown persistence for over 72 days, though another study indicated significant disappearance in 4 weeks. nih.gov When released into water, 2,3,4,6-tetrachlorophenol is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces might be a factor, with estimated half-lives for a model river and lake being 43 and 320 days, respectively. nih.gov However, its pKa of 5.22 suggests it will predominantly exist in ionic form at typical environmental pHs, which would reduce volatilization. nih.gov
For 2,3,5,6-tetrachlorophenol, if released to air, it is expected to exist in both vapor and particulate phases, with an estimated atmospheric half-life of 10 days due to reaction with hydroxyl radicals. nih.gov In soil, it is expected to have slight mobility. nih.gov Volatilization from moist soil surfaces is not expected to be significant. nih.gov Biodegradation under anaerobic and possibly aerobic conditions in soil and water may be important, although a lag period of 26 days was observed before degradation proceeded in an aerobic sediment:water system. nih.gov Under anaerobic conditions, 61.5% degradation was observed in 8 weeks. nih.gov In water, it is expected to adsorb to suspended solids and sediment. nih.gov
The recalcitrance of highly chlorinated phenols, including tetrachlorophenols, is well-documented. These compounds are often resistant to rapid biodegradation, particularly under aerobic conditions, due to the difficulty microorganisms face in breaking down the chlorinated aromatic ring. eolss.net However, reductive dechlorination, often occurring under anaerobic conditions, can lead to the stepwise removal of chlorine atoms, potentially transforming tetrachlorophenols into less chlorinated phenols. waterquality.gov.auprovectusenvironmental.com
Data on the persistence of tetrachlorophenols in various environmental compartments highlights their potential for accumulation, particularly in sediments and soils, where degradation rates are typically slower than in the water column or atmosphere. nih.govnih.govwaterquality.gov.au
Here is a summary of some research findings on the environmental fate parameters of specific tetrachlorophenol isomers:
| Isomer | Environmental Compartment | Process | Half-life / Observation | Source |
| 2,3,4,6-Tetrachlorophenol | Air | Reaction with OH radicals | ~58 days | nih.gov |
| 2,3,4,6-Tetrachlorophenol | Soil | Biodegradation | >72 days (lab test); Disappeared largely in 4 weeks (another study) | nih.gov |
| 2,3,4,6-Tetrachlorophenol | Water (Model River) | Volatilization | ~43 days (estimated) | nih.gov |
| 2,3,4,6-Tetrachlorophenol | Water (Model Lake) | Volatilization | ~320 days (estimated) | nih.gov |
| 2,3,5,6-Tetrachlorophenol | Air | Reaction with OH radicals | ~10 days (estimated) | nih.gov |
| 2,3,5,6-Tetrachlorophenol | Sediment:Water (Aerobic) | Biodegradation | Lag period of 26 days before degradation | nih.gov |
| 2,3,5,6-Tetrachlorophenol | Anaerobic Conditions | Biodegradation | 61.5% degraded in 8 weeks | nih.gov |
The environmental persistence of tetrachlorophenols contributes to concerns regarding their potential for long-term environmental contamination and subsequent exposure to organisms. Their recalcitrant nature necessitates careful management and consideration of their fate when released into the environment.
Advanced Analytical Methodologies for Tetrachlorophene Research
Chromatographic and Spectroscopic Techniques for Tetrachlorophene Analysis
The analysis of this compound, often present at trace levels amidst complex mixtures, necessitates powerful separation and detection technologies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques, frequently coupled with mass spectrometry (MS) or other selective detectors. Capillary electrophoresis (CE) has also emerged as a valuable method for the separation of chlorophenols.
Gas chromatography is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov Due to the polar nature of the hydroxyl group, chlorophenols are often derivatized before GC analysis to improve their chromatographic behavior and thermal stability. s4science.atresearchgate.net A common derivatization technique is acetylation with acetic anhydride (B1165640) to produce more volatile ester derivatives. s4science.at
Gas Chromatography-Mass Spectrometry (GC/MS): The coupling of GC with a mass spectrometer is a powerful tool for both identifying and quantifying this compound. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint (mass spectrum) for the compound, which allows for unambiguous identification. s4science.at GC/MS has been successfully used for the analysis of various chlorophenols, including 2,3,4,6-tetrachlorophenol (B30399), after derivatization to their trimethylsilyl (B98337) (TMS) ethers. nih.gov This method allows for the simultaneous monitoring of multiple fragment ions, enhancing specificity and sensitivity. nih.gov
Gas Chromatography-Electron Capture Detector (GC/ECD): The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it exceptionally well-suited for the analysis of this compound. thermofisher.comcdc.gov The presence of chlorine atoms in the molecule leads to a strong response from the ECD. thermofisher.comcdc.gov EPA Method 8041A, for instance, specifies GC/ECD for the determination of chlorophenols in various matrices. arilabs.com Studies have demonstrated the effectiveness of GC-ECD for determining trace amounts of chlorophenols, including tetrachlorophenol isomers, in water samples after solid-phase extraction (SPE) and derivatization. researchgate.net The high sensitivity of the ECD allows for detection limits in the nanogram-per-liter (ng/L) range. researchgate.net
| Parameter | GC/MS | GC/ECD |
| Principle | Separates compounds by GC, identifies and quantifies by mass analysis. | Separates compounds by GC, detects via electron capture by halogen atoms. |
| Selectivity | Very High (based on mass fragmentation patterns). s4science.atnih.gov | High for halogenated compounds. thermofisher.com |
| Sensitivity | High, capable of trace-level analysis. thermofisher.com | Extremely High for electrophilic compounds like this compound. researchgate.netcdc.gov |
| Typical Use | Confirmatory analysis, structural elucidation, quantification. nih.govnih.gov | Routine quantitative analysis of chlorinated pollutants. researchgate.netarilabs.com |
| Derivatization | Often required to improve volatility and peak shape (e.g., silylation, acetylation). s4science.atnih.gov | Often required for the same reasons as GC/MS. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. ipinnovative.combiomedpharmajournal.org It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ipinnovative.com For this compound and its more polar metabolites, such as tetrachlorohydroquinone, reversed-phase HPLC is the most common approach. researchgate.netlcms.cz
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The separation of various chlorophenols, including tetrachlorophenol, can be optimized by adjusting the mobile phase composition and pH. researchgate.net HPLC can be coupled with various detectors, but for the highest selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is preferred. researchgate.net This technique has been used to determine tetrachlorophenol in complex samples like sewage sludge and soil, achieving low detection limits and high accuracy. researchgate.net
Research has demonstrated the development of specific HPLC methods for quantifying pentachlorophenol (B1679276) and its degradation intermediates, which include various tetrachlorophenol isomers. researchgate.net Similarly, Ultra-High Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns to achieve faster and more efficient separations, has been successfully applied to the analysis of chlorophenols. tuiasi.roresearchgate.net
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. libretexts.orgyoutube.com The separation occurs in a narrow-bore fused-silica capillary filled with a conductive buffer solution. sepscience.com Because chlorophenols are acidic, they are negatively charged at neutral or basic pH and can be effectively separated by CE. nih.gov
The primary advantages of CE include high separation efficiency, short analysis times, and minimal sample and solvent consumption. youtube.comsepscience.com In its simplest form, capillary zone electrophoresis (CZE), analytes are separated based on differences in their electrophoretic mobility. libretexts.org For enhanced sensitivity, online sample concentration techniques like in-capillary solid-phase extraction (SPE) can be integrated with CE. One study reported a 16,000-fold sensitivity enhancement for the analysis of chlorophenols in river water using an SPE-CE method, achieving detection limits in the picogram-per-milliliter (pg/mL) range. nih.gov This demonstrates the power of CE for ultra-trace analysis of this compound in environmental samples. nih.gov
Mass spectrometry is an indispensable tool in analytical chemistry that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.govnih.gov When coupled with a separation technique like GC or HPLC, it provides definitive identification and reliable quantification of analytes like this compound. nih.gov
Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion (e.g., the molecular ion of derivatized this compound) and then fragmenting it to produce a unique pattern of product ions. nih.gov This process, often performed in multiple reaction monitoring (MRM) mode, is highly specific and significantly reduces background noise, which is crucial for quantifying low concentrations in complex matrices. tuiasi.roresearchgate.net
High-Resolution Mass Spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. core.ac.uk This accuracy allows for the determination of a compound's elemental formula with high confidence, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones like this compound. nih.govnih.gov GC-HRMS has been established as the method of choice for the ultra-trace analysis of highly toxic chlorinated compounds due to its ability to provide confident qualification and quantification even in the presence of interferences. nih.gov The high resolving power ensures that the analyte signal is clearly distinguished from other co-eluting matrix components, leading to cleaner spectra and more reliable results. nih.gov
Understanding the mass fragmentation pathways of this compound and its derivatives is critical for developing robust MS-based analytical methods and for structural elucidation. core.ac.uk In electron ionization (EI) used in GC-MS, the derivatized this compound molecule is bombarded with electrons, leading to the formation of a molecular ion and subsequent fragmentation.
Systematic studies on the trimethylsilyl (TMS) ether derivatives of chlorophenols have detailed their fragmentation patterns. nih.govresearchgate.net For tetrachlorophenol-TMS derivatives, a notable fragmentation process involves the loss of a methyl group (•CH3) followed by the elimination of carbon monoxide (CO). nih.gov A key fragmentation mechanism observed is the loss of hydrogen chloride (HCl) without the decomposition of the aromatic ring, which has been attributed to a "ring-walk" mechanism. nih.govresearchgate.net The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides additional confirmation of the presence and number of chlorine atoms in the parent ion and its fragments. nih.govresearchgate.net Studying the fragmentation of deuterated analogues can also be essential for confirming proposed fragmentation routes. core.ac.uk
| Analytical Technique | Principle of Operation | Application to this compound | Key Findings/Advantages |
| HPLC-MS/MS | Liquid-phase separation followed by mass-based detection and fragmentation. ipinnovative.comresearchgate.net | Quantification of this compound and its metabolites in soil, sludge, and water. researchgate.netresearchgate.net | High specificity and sensitivity; suitable for polar metabolites. researchgate.net |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge and size under an electric field. libretexts.orglibretexts.org | High-resolution separation of chlorophenol isomers. nih.gov | High efficiency, low sample volume; can be coupled with SPE for ultra-trace analysis. nih.gov |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements for elemental formula determination. nih.govnih.gov | Confident identification and quantification of this compound at trace levels. nih.govnih.gov | Unambiguous identification, reduced interference from matrix. nih.gov |
Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of this compound. For 2,3,4,6-tetrachlorophenol, the ¹H NMR spectrum typically exhibits a singlet for the lone aromatic proton, with its chemical shift influenced by the surrounding chlorine atoms and the hydroxyl group. researchgate.net The ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of the electronic environment. usc.edu
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of this compound shows characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-O stretching, C=C stretching of the aromatic ring, and C-Cl stretching vibrations. nih.govgavinpublishers.com For instance, FT-IR spectra of 2,3,4,5-tetrachlorophenol (B165442) show distinct bands for the hydroxyl group stretching vibrations in the region of 3700-3000 cm⁻¹. nih.gov The specific positions of these bands can be influenced by intermolecular hydrogen bonding. nih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of 2,3,4,6-tetrachlorophenol in a solvent like ethanol (B145695) typically shows absorption maxima in the ultraviolet region, which can be attributed to π→π* transitions within the benzene (B151609) ring. demarcheiso17025.comepa.govikev.org The position and intensity of these absorption bands can be affected by the solvent polarity and the pH of the solution due to the ionization of the phenolic hydroxyl group. wa.gov
| Spectroscopic Technique | Key Features for this compound (2,3,4,6-isomer) |
| ¹H NMR | A single peak for the aromatic proton. |
| ¹³C NMR | Distinct signals for each of the six carbon atoms. |
| IR Spectroscopy | Characteristic bands for O-H, C-O, aromatic C=C, and C-Cl bonds. nih.govgavinpublishers.com |
| UV-Vis Spectroscopy | Absorption maxima in the UV range corresponding to electronic transitions. demarcheiso17025.comepa.govikev.org |
Sample Preparation and Preconcentration Methodologies for this compound
Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices prior to analysis, thereby enhancing the sensitivity and accuracy of the analytical method.
A variety of extraction techniques are utilized to extract this compound from matrices such as water, soil, and biological tissues.
Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of this compound from an aqueous sample into an immiscible organic solvent. However, it is often time-consuming and requires large volumes of potentially hazardous solvents.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. It involves passing the sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. SPE is widely used for the extraction of chlorophenols from water samples, as outlined in U.S. EPA Method 528. youtube.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is an efficient method for extracting chlorophenols from solid matrices like soil. osha.gov
Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the extraction of the analyte. It has been successfully used for the determination of chlorophenols in sewage sludge and soil.
| Extraction Technique | Matrix | Key Advantages |
| Liquid-Liquid Extraction (LLE) | Water | Well-established |
| Solid-Phase Extraction (SPE) | Water, Juice researchgate.net | High recovery, reduced solvent use, automation potential youtube.com |
| Microwave-Assisted Extraction (MAE) | Soil osha.gov | Fast, efficient, reduced solvent consumption |
| Ultrasonic-Assisted Extraction | Soil, Sludge | Simple, rapid, effective for solid samples |
Derivatization is often employed to improve the volatility and thermal stability of this compound, making it more amenable to analysis by gas chromatography (GC). It can also enhance the detector response.
Silylation: This is a common derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ether of this compound is more volatile and provides better chromatographic peak shapes. youtube.commdpi.com
Acetylation: In this method, the hydroxyl group is converted to an acetate (B1210297) ester using reagents like acetic anhydride. This derivatization is effective for the analysis of chlorophenols in water and juice samples by GC-MS. nih.gov
Methylation: Diazomethane can be used to convert the phenolic hydroxyl group to a methyl ether. edqm.eu
Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) forms pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). edqm.eu
| Derivatization Reagent | Derivative Formed | Analytical Advantage |
| BSTFA | Trimethylsilyl ether | Increased volatility and thermal stability for GC youtube.commdpi.com |
| Acetic Anhydride | Acetate ester | Improved chromatographic performance in GC-MS nih.gov |
| Diazomethane | Methyl ether | Suitable for GC analysis edqm.eu |
| PFBBr | Pentafluorobenzyl ether | High sensitivity with ECD edqm.eu |
Quantitative Analysis and Method Validation for this compound
Reliable quantitative analysis of this compound requires validated analytical methods to ensure the accuracy and precision of the results. Gas chromatography coupled with various detectors is the most common technique for the quantification of this compound.
Methods for the determination of 2,3,4,6-tetrachlorophenol in water have been described with detection limits as low as 0.01 µg/L using capillary gas chromatography. nih.gov The Occupational Safety and Health Administration (OSHA) has published a validated method for the simultaneous collection and analysis of 2,3,4,6-tetrachlorophenol and pentachlorophenol in air. This method has a detection limit of 0.15 µg per sample, which corresponds to 0.003 mg/m³. osha.gov
Method validation involves assessing several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
Sensitivity: Often expressed as the limit of detection (LOD) and the limit of quantitation (LOQ). For a microbial conversion method for 2,4,6-trichlorophenol (B30397), the LOD and LOQ were reported to be 5.2 ng/L and 17.3 ng/L, respectively. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the analytical result to the true value, often determined by recovery studies on spiked samples. Recoveries for chlorophenols in wastewater and fruit juice have been reported to be between 76% and 111%. researchgate.netnih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | gavinpublishers.com |
| Precision (RSD) | < 15% for trace analysis | gavinpublishers.com |
| Accuracy (Recovery) | 70-120% | nih.gov |
| Limit of Detection (LOD) | Dependent on regulatory requirements | osha.govnih.gov |
| Limit of Quantitation (LOQ) | Dependent on regulatory requirements | osha.govnih.gov |
Green Analytical Chemistry Principles Applied to this compound Analysis
Green analytical chemistry (GAC) aims to make analytical procedures safer for the environment and human health by reducing or eliminating the use of hazardous substances and minimizing waste and energy consumption. youtube.comyoutube.com
Key GAC principles applied to this compound analysis include:
Use of Safer Solvents: Replacing hazardous organic solvents like chloroform (B151607) and dichloromethane (B109758) with greener alternatives such as ethyl acetate, methyl-tetrahydrofuran (2-MeTHF), or biorenewable solvents. usc.edunih.gov Methanol and ethanol are also considered relatively greener options for the extraction of phenolic compounds. nih.gov
Miniaturization of Extraction Techniques: Miniaturized techniques such as solid-phase microextraction (SPME) and miniaturized solid-phase extraction (mini-SPE) significantly reduce the amount of sample and solvents required. nih.govnih.gov These methods are not only more environmentally friendly but can also be more efficient.
Reduction of Derivatization Reagents: Optimizing derivatization reactions to use smaller quantities of reagents and avoiding highly toxic ones where possible.
Energy Efficiency: Employing energy-efficient extraction techniques like MAE and UAE, which often have shorter extraction times compared to traditional methods.
The application of GAC principles not only reduces the environmental footprint of this compound analysis but can also lead to faster and more cost-effective methods without compromising analytical performance. researchgate.net
Theoretical and Computational Chemistry of Tetrachlorophene
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of Tetrachlorophene and Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the chemical structure of a compound with its biological activity. For chlorinated phenols like this compound, these models can predict properties such as toxicity, bioaccumulation, and degradation.
A 3D-QSAR model developed for 19 different chlorophenols (CPs) demonstrated good stability and predictive ability, with a cross-validation coefficient (q²) of 0.803 and a non-cross-validation coefficient (R²) of 0.925. nih.gov This study, which used 2,4,6-trichlorophenol (B30397) as a target molecule for designing less harmful derivatives, highlights the potential of QSAR in environmental risk assessment. nih.gov Such models are instrumental in understanding how the number and position of chlorine atoms on the phenol (B47542) ring influence the compound's properties.
The foundation of any QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. youtube.com For chlorinated compounds, key descriptors often include:
Lipophilicity (logP): This parameter is crucial for predicting the bioaccumulation potential of a substance.
Electronic Properties: Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges are vital for understanding a molecule's reactivity and interaction with biological targets.
Steric Parameters: Molecular weight, volume, and surface area influence how a molecule fits into a biological receptor or an enzyme's active site.
Topological Indices: These describe the connectivity of atoms within the molecule.
The interpretability of a QSAR model is highly dependent on the choice of these descriptors. youtube.com For instance, in studies of polyphenols' antibacterial activity, lipophilicity and electronic properties were found to be the main drivers of their efficacy. chapman.edu
Table 1: Key Molecular Descriptors in QSAR Studies of Chlorinated Phenols and Analogues
| Descriptor Category | Specific Descriptor Example | Relevance to this compound |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Predicts bioaccumulation in fatty tissues. |
| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Dipole Moment | Influences solubility and interactions with polar molecules. | |
| Steric | Molecular Volume | Determines steric hindrance in biological interactions. |
| Topological | Wiener Index | Relates to the branching of the molecular structure. |
Predictive modeling in toxicology, often referred to as in silico toxicology, utilizes computational models to forecast the potential toxicity of chemicals. youtube.com These approaches are gaining traction as they reduce the need for animal testing and can screen large numbers of compounds quickly and cost-effectively.
For emerging pollutants like chlorophenols, 3D-QSAR models can be employed to design environmentally friendlier derivatives. nih.gov By establishing a relationship between the 3D structure of the molecules and their biological activities (such as bioaccumulation and degradation), researchers can predict the properties of novel compounds before they are synthesized. nih.gov Molecular dynamics simulations can further enhance these predictions by examining the interactions of designed derivatives with enzymes responsible for their degradation, such as laccase from white rot fungi. nih.gov
The insights gained from SAR and QSAR studies can be proactively used to design new molecules with desired properties. This is particularly relevant for environmental applications, where the goal is to create effective but less persistent and toxic chemicals. For instance, based on a 3D-QSAR model for chlorophenols, 46 derivatives of 2,4,6-trichlorophenol were designed with the aim of having low comprehensive effects on the environment. nih.gov
The process of computational design often involves:
Identifying the structural features responsible for undesirable properties (e.g., toxicity).
Modifying the parent molecule (like this compound) to alter these features.
Using predictive models to evaluate the properties of the newly designed molecules.
This iterative process of design and evaluation can significantly accelerate the development of safer chemical alternatives. The design of morphine derivatives with pH-specific binding capabilities showcases how computational techniques can be used to fine-tune molecular properties for specific applications. ethz.ch
Quantum Chemical Calculations and Spectroscopic Property Predictions for this compound
Quantum chemical calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are commonly used to study chlorinated aromatic compounds. nih.gov
For the 19 congeners of chlorophenol, ab initio methods have been used to study their formation, stability, and reactivity. montclair.edu These calculations have shown that the position of chlorine substituents significantly affects properties like the O-H bond dissociation energy, which is a key factor in the formation of phenoxyl radicals during combustion. montclair.edu Although specific calculations for this compound were not detailed, the principles derived from studies on other chlorophenols are directly applicable.
A dataset of quantum chemical properties for over 3,500 chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) has been developed, highlighting the importance of such data for understanding the environmental fate of these pollutants. nih.gov These calculations can predict various properties, including:
Optimized molecular geometries
Enthalpies and Gibbs free energies of formation
Vibrational frequencies (corresponding to IR spectra)
Mulliken charges and spin densities
UV/Vis absorption spectra smu.edunih.gov
Table 2: Predicted Spectroscopic Properties from Quantum Chemical Calculations
| Property | Computational Method | Relevance for this compound |
| Vibrational Frequencies | DFT (e.g., B3LYP) | Prediction of Infrared (IR) spectrum for structural identification. |
| Electronic Transitions | TD-DFT | Prediction of UV-Visible absorption spectrum. |
| NMR Chemical Shifts | GIAO, CSGT | Prediction of ¹H and ¹³C NMR spectra for structural elucidation. |
Reaction Mechanism Studies of this compound via Computational Methods
Computational methods are powerful tools for elucidating complex reaction mechanisms at the molecular level. For instance, DFT calculations have been used to systematically investigate the reaction mechanism between tetrachloro-o-benzoquinone (a related compound) and hydrogen peroxide. This study revealed the formation of an unstable intermediate and the subsequent homolytic cleavage of the O-O bond to produce hydroxyl radicals.
Such computational studies can identify transition states, intermediates, and reaction pathways, providing a level of detail that is often difficult to obtain experimentally. smu.edu For chlorinated phenols, understanding their degradation pathways is crucial for environmental remediation. Computational studies have investigated the thermal degradation of chlorophenols, which can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). montclair.edu These studies help in understanding the initial steps of decomposition, such as the cleavage of the O-H bond to form phenoxyl radicals. montclair.edu
Molecular Docking and Interaction Analysis of this compound with Biological Components (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this can be used to understand how this compound might interact with various biological macromolecules, such as enzymes or receptors, which can provide insights into its mechanisms of toxicity or biodegradation.
Predict its binding affinity to enzymes involved in its metabolism or degradation.
Identify key amino acid residues involved in the interaction.
Understand the structural basis for its biological activity.
The results of molecular docking are often expressed as a binding energy or a docking score, which can be used to rank different compounds or binding poses. This information is invaluable for understanding the molecular basis of a compound's biological effects and for designing molecules with improved or diminished binding capabilities.
Mechanisms of Action of Tetrachlorophene Non Clinical/molecular Level
Cellular and Subcellular Mechanisms of Action of Tetrachlorophene (Non-Clinical)
At the cellular level, this compound is understood to exert its effects by targeting core functions essential for cell viability, namely cellular respiration and enzymatic activities.
The primary mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation. nih.govdrugbank.com This process disrupts the vital link between the electron transport chain and the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.gov
Uncoupling agents like this compound are typically weakly acidic, lipophilic molecules. nih.gov This chemical nature allows them to readily pass through the inner mitochondrial membrane. Once inside the mitochondrial matrix, they can release a proton (H+), and as anions, they can diffuse back across the membrane to the intermembrane space. This shuttling of protons dissipates the proton motive force—the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthase. youtube.comyoutube.com Consequently, the electron transport chain continues to function, and oxygen consumption may even increase, but the energy generated is lost as heat instead of being used to produce ATP. youtube.comyoutube.com
Studies have shown that the effectiveness of chlorophenols as uncouplers is directly related to the degree of chlorination, with pentachlorophenol (B1679276) (PCP) being the most potent. drugbank.com Therefore, it is highly probable that this compound is a powerful uncoupler of oxidative phosphorylation. nih.gov This disruption of energy production can lead to widespread cellular dysfunction and ultimately cell death. Research on a similar compound, 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole (B1199689) (TTFB), demonstrated that it acts as a potent uncoupler, causing a respiration rate even greater than the normal state, a characteristic shared with the classic uncoupler 2,4-dinitrophenol. nih.gov
This compound and its related compounds can interact with and inhibit various enzyme systems, further contributing to their toxicity.
Cytochrome P450 (CYP450): The cytochrome P450 superfamily of enzymes is crucial for the metabolism of a wide range of xenobiotics, including drugs and pollutants. upr.edu Chlorophenols have been shown to interact with these enzymes. Research on various chlorophenols, including trichlorophenols (TCPs) and tetrachlorophenols (TeCPs), has demonstrated their potential to inhibit human CYP isoforms. nih.gov Specifically, 2,3,4,6-tetrachlorophenol (B30399) has been identified as a potent inhibitor of CYP2C8 and CYP2C9. nih.gov The inhibition can be competitive, where the compound competes with the normal substrate for the enzyme's active site. nih.gov Such interactions can alter the metabolism of other substances, potentially leading to toxic effects. nih.govbiomolther.org Metabolism of chlorophenols by CYP enzymes can also lead to the formation of reactive intermediates like quinones, which can cause further cellular damage. cdc.gov
Hydrolases and Dioxygenases: In microorganisms, the breakdown of chlorinated aromatic compounds often involves hydrolases and dioxygenases. While specific studies on this compound's interaction with these enzymes are not extensively detailed, the general pathways for chlorophenol degradation are well-documented. Dioxygenases play a key role by incorporating oxygen into the aromatic ring, leading to ring cleavage and subsequent degradation. This process is fundamental in the bioremediation of chlorophenol-contaminated environments. The efficiency and mechanism of these enzymes can be influenced by the number and position of chlorine atoms on the phenol (B47542) ring.
Molecular Interactions of this compound with Biological Macromolecules (e.g., Proteins, Lipids)
The lipophilic (fat-loving) nature of this compound governs its interaction with key biological macromolecules.
Lipids: Due to its hydrophobicity, this compound readily partitions into the lipid bilayers of cell membranes. nih.gov This insertion can disrupt the normal structure and function of the membrane, altering its fluidity and permeability. A study on 2,3,4,6-tetrachlorophenol (TeCP) found that its partitioning into lipid membranes was independent of the length of the lipid acyl chains and was not affected by the presence of carbonyl groups in the lipids. nih.gov This suggests a robust ability to integrate into various types of biological membranes. The accumulation of such foreign molecules within the membrane can compromise its integrity, leading to leakage of cellular contents and disruption of membrane-bound processes, including the electron transport chain itself. nih.govnih.gov
Mechanistic Insights from Studies on this compound Analogues (e.g., Dichlorophene, Hexachlorophene (B1673135), Chlorophenols)
Much of the understanding of this compound's mechanism of action is extrapolated from studies on its structural relatives.
Dichlorophene: This compound, with two chlorine atoms, is also known to function by uncoupling oxidative phosphorylation, similar to other chlorophenols. This action forms the basis of its use as an anthelmintic agent.
Hexachlorophene: With six chlorine atoms, hexachlorophene has a well-defined mechanism of action. It primarily inhibits the membrane-bound components of the electron transport chain. nih.gov At higher concentrations, it physically disrupts the integrity of the bacterial protoplast membrane, causing leakage and lysis. This direct damage to the cell membrane is a key feature of its potent bactericidal activity.
Chlorophenols: A general principle observed across the class of chlorophenols is that their biological activity and toxicity increase with the number of chlorine atoms. canada.ca Higher chlorination enhances lipophilicity, facilitating passage across biological membranes and increasing the potential to disrupt processes like oxidative phosphorylation. drugbank.com For example, studies comparing different chlorophenols consistently show that pentachlorophenol (PCP) is a more potent uncoupler than trichlorophenols or dichlorophenols. drugbank.com This trend strongly supports the hypothesis that this compound is a highly active compound at the molecular level, capable of significantly interfering with cellular energy metabolism and membrane function.
Mechanisms of Action of this compound and Its Analogues
| Compound/Class | Primary Mechanism of Action | Key Molecular Effects |
|---|---|---|
| This compound (inferred) | Uncoupling of oxidative phosphorylation; Enzyme inhibition | Dissipates proton gradient in mitochondria; Inhibits Cytochrome P450 enzymes (e.g., CYP2C8, CYP2C9) nih.gov |
| Dichlorophene | Uncoupling of oxidative phosphorylation | Disrupts ATP synthesis |
| Hexachlorophene | Inhibition of electron transport chain; Membrane disruption | Inhibits membrane-bound dehydrogenases; Causes physical damage to the cell membrane nih.gov |
| Chlorophenols (general) | Uncoupling of oxidative phosphorylation | Potency increases with the degree of chlorination; Disrupts ATP synthesis drugbank.comcanada.ca |
Advanced Research on Tetrachlorophene Analogues and Derivatives
Comparative Studies of Tetrachlorophene with Dichlorophene, Hexachlorophene (B1673135), and Other Chlorophenols
The properties and biological functions of chlorophenols are heavily dependent on the number of chlorine atoms attached to the phenolic ring structure. Comparative studies reveal significant differences in their physical characteristics and biological activities as the degree of chlorination increases from dichlorophene to this compound and hexachlorophene.
Dichlorophene and hexachlorophene are bridged diphenyl compounds, differing structurally from the single-ring structure of tetrachlorophenols. nih.govnih.gov However, comparing them illustrates the impact of increasing chlorination. Dichlorophene, with two chlorine atoms, is used as a fungicide and bactericide. nih.gov Hexachlorophene, containing six chlorine atoms, is a potent antiseptic effective against Gram-positive organisms. nih.gov Generally, the toxic effects of chlorophenols are observed to be directly proportional to the degree of chlorination. nih.gov
Metabolic studies also show clear differences. The rate of sulfation, a key detoxification pathway in humans, varies significantly among chlorophenols. Research using the human hydroxysteroid sulfotransferase enzyme hSULT2A1 demonstrated that dichlorophenols were better substrates for sulfation than monochlorophenols. publications.gc.ca In turn, trichlorophenols exhibited sulfation rates 5 to 10 times greater than dichlorophenols, and certain tetrachlorophenols were found to be even more effective substrates. publications.gc.ca
The following interactive table provides a comparison of the physical and chemical properties of representative chlorophenol compounds.
Table 1: Comparative Properties of Selected Chlorophenols
| Feature | Dichlorophene | 2,3,4,6-Tetrachlorophenol (B30399) | Hexachlorophene |
|---|---|---|---|
| Chemical Structure | Bridged Diphenyl | Chlorinated Phenol (B47542) | Bridged Diphenyl |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ nih.gov | C₆H₂Cl₄O nih.gov | C₁₃H₆Cl₆O₂ nih.gov |
| Molecular Weight | 269.12 g/mol nih.gov | 231.9 g/mol nih.gov | 406.9 g/mol nih.gov |
| Melting Point | 177 °C nih.gov | 70 °C nih.gov | 164-167 °C nih.gov |
| Appearance | White to light pink powder nih.gov | Light brown solid nih.gov | White to light tan powder nih.gov |
| Primary Function | Fungicide, Bactericide nih.gov | Wood preservative intermediate | Antiseptic, Antibacterial nih.gov |
Structure-Function Relationships within the this compound Class
The specific arrangement of chlorine atoms on the phenol ring creates different isomers of this compound, each with unique properties and biological activities. This relationship between the chemical structure and its biological function is a critical area of research. The positioning of the chlorine atoms can influence the molecule's shape, electronic distribution, and ability to interact with biological targets like enzymes.
A clear example of a structure-function relationship is seen in the metabolic sulfation of this compound isomers by the human enzyme hSULT2A1. publications.gc.ca The efficiency of this metabolic process is highly dependent on which positions the four chlorine atoms occupy. For instance, 2,3,4,5-tetrachlorophenol (B165442) was found to be a particularly effective substrate for hSULT2A1, exhibiting higher rates of sulfation than the reference compound DHEA. publications.gc.ca In contrast, other isomers show different rates, indicating that the specific substitution pattern is a key determinant of metabolic processing. publications.gc.ca
This principle underscores that it is not merely the number of chlorine atoms but their precise location that dictates the biological activity of this compound isomers. mdpi.com The spatial arrangement affects how the molecule docks into the active site of an enzyme, with subtle changes in structure leading to significant differences in biological outcomes. mdpi.com
Table 2: Influence of Isomer Structure on Metabolic Sulfation
| Compound | Class | Relative Sulfation Rate (% of DHEA control) |
|---|---|---|
| 3,5-Dichlorophenol | Dichlorophenol | ~17% |
| 2,3,5-Trichlorophenol | Trichlorophenol | ~120% |
| 2,4,5-Trichlorophenol (B144370) | Trichlorophenol | ~110% |
| 2,3,4,5-Tetrachlorophenol | Tetrachlorophenol | ~140% |
Data derived from studies on the hSULT2A1 enzyme, demonstrating how sulfation activity changes with the number and position of chlorine substituents. publications.gc.ca
Synthesis and Characterization of Novel this compound Derivatives for Research Purposes
The synthesis of novel derivatives of chlorophenols is essential for exploring new applications and further understanding their structure-activity relationships. While specific research on the synthesis of novel this compound derivatives is not widely detailed in available literature, methodologies applied to closely related compounds like trichlorophenols provide insight into potential synthetic routes.
A successful multi-step procedure for generating highly substituted trichlorophenol derivatives has been described, which could be conceptually adapted for this compound analogues. researchgate.netinformahealthcare.com This synthetic strategy involves several key stages:
Diels-Alder Reaction: The process begins with a cycloaddition reaction between tetrachloro-5,5-dimethoxycyclopentadiene and various β-substituted vinyl acetates to create the basic bicyclic framework. researchgate.net
Hydrolysis and Oxidation: The resulting adducts are first hydrolyzed to form secondary alcohols, which are then oxidized using a reagent like pyridinium (B92312) dichromate (PDC) to yield bicyclic ketone precursors. researchgate.net
Acid-Catalyzed Rearrangement: The final and crucial step involves an acid-catalyzed rearrangement of the bicyclic ketones, which results in the formation of the substituted trichlorophenol derivatives in high yield. researchgate.net
The characterization of any newly synthesized derivatives is a critical step to confirm their structure and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and weight of the novel compounds. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
